[4-(Dimethylamino)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione
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Overview
Description
[4-(Dimethylamino)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione: is a complex organic compound that features a combination of dimethylamino and fluorophenyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Dimethylamino)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 4-(4-fluorophenyl)piperazine in the presence of a thiolating agent. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the piperazine ring or the fluorophenyl group, potentially leading to the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound can be used as a probe to study the interactions of piperazine derivatives with biological targets. Its fluorophenyl group makes it useful in imaging studies using techniques like fluorescence microscopy.
Medicine: In medicinal chemistry, [4-(Dimethylamino)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [4-(Dimethylamino)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- [4-(Dimethylamino)phenyl][4-(4-methylphenyl)-1-piperazinyl]methanethione
- 4-(Dimethylamino)phenylmethanethione
- 4-(Dimethylamino)phenylmethanethione
Comparison: Compared to these similar compounds, [4-(Dimethylamino)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione is unique due to the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3S/c1-21(2)17-7-3-15(4-8-17)19(24)23-13-11-22(12-14-23)18-9-5-16(20)6-10-18/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQWCOHLTHEKSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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